molecular formula C15H19N3O3 B6630518 2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid

2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid

Cat. No. B6630518
M. Wt: 289.33 g/mol
InChI Key: DUSPEJXFDOPBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid, commonly known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets a specific protein, making it a valuable tool for investigating the function of this protein in various biological processes. In

Mechanism of Action

The mechanism of action of EPPB involves its binding to the ATP-binding site of Dyrk1A, leading to inhibition of its kinase activity. This results in downstream effects on various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway. The exact mechanism by which EPPB modulates these pathways is still being investigated, but it is thought to involve the regulation of gene expression and protein stability.
Biochemical and Physiological Effects:
EPPB has been shown to have several biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, EPPB can induce cell cycle arrest and apoptosis, leading to decreased cell viability. In immune cells, EPPB can inhibit the production of inflammatory cytokines, leading to decreased inflammation. In neurons, EPPB can enhance synaptic plasticity and memory formation, potentially through its effects on the Wnt/β-catenin pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using EPPB in lab experiments is its specificity for Dyrk1A, making it a valuable tool for investigating the function of this protein in various biological processes. However, its specificity can also be a limitation, as it may not be effective in cell types or experimental conditions where Dyrk1A is not the primary target. Additionally, EPPB has been shown to have off-target effects on other kinases, although these effects are generally weaker than its effects on Dyrk1A.

Future Directions

There are several future directions for the use of EPPB in scientific research. One area of interest is the development of more potent and selective inhibitors of Dyrk1A, which could have greater therapeutic potential for cancer and other diseases. Another area of interest is the investigation of the role of Dyrk1A in other biological processes, such as metabolism and aging. Finally, the development of EPPB derivatives with improved pharmacokinetic properties could enable its use in preclinical and clinical studies.

Synthesis Methods

The synthesis of EPPB involves several steps, starting with the reaction of pyrazolopyridine with ethyl 2-bromo-2-methylbutanoate to form a pyrazolopyridine ester intermediate. This intermediate is then treated with sodium hydride and N-Boc-protected glycine to form the final product, EPPB. The synthesis of EPPB has been optimized to increase yield and purity, and several variations of the synthesis method have been reported in the literature.

Scientific Research Applications

EPPB has been used in a variety of scientific research applications, including cancer research, immunology, and neuroscience. It has been shown to inhibit the activity of a protein called Dyrk1A, which is involved in cell proliferation and differentiation. By inhibiting Dyrk1A, EPPB can potentially be used to treat cancer and other diseases characterized by abnormal cell growth. EPPB has also been shown to modulate the immune response by inhibiting the production of inflammatory cytokines, making it a potential therapeutic agent for autoimmune diseases. In neuroscience, EPPB has been used to study the role of Dyrk1A in synaptic plasticity and memory formation.

properties

IUPAC Name

2-ethyl-2-[(pyrazolo[1,5-a]pyridine-3-carbonylamino)methyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-3-15(4-2,14(20)21)10-16-13(19)11-9-17-18-8-6-5-7-12(11)18/h5-9H,3-4,10H2,1-2H3,(H,16,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSPEJXFDOPBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CNC(=O)C1=C2C=CC=CN2N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.